Structural Uniqueness: 4-Methylbenzamido vs. Unsubstituted Benzamido in the Quinoline-6-Carboxylate Scaffold
The target compound possesses a para-methyl substituent on the benzamido phenyl ring, distinguishing it from the des-methyl analog ethyl 4-benzamido-2-methylquinoline-6-carboxylate (CAS 940984-17-8). In the structurally related quinoline-benzamide HDAC inhibitor series reported by Omidkhah et al. (2022), the introduction of lipophilic substituents on the phenyl ring of the benzamide moiety altered both cytotoxic potency and enzyme inhibitory activity. Compound 10b (the methyl-substituted derivative of the simplest analog 10a) showed distinct cytotoxicity and HDAC inhibition profiles relative to 10a across HCT116 and HT-29 colorectal cancer cell lines [1]. However, no direct comparative data are available for the specific pair of CAS 953854-73-4 vs. CAS 940984-17-8. This evidence dimension is therefore classified as Class-Level Inference from a closely related congeneric series.
| Evidence Dimension | Structural differentiation: presence vs. absence of para-methyl on benzamide phenyl |
|---|---|
| Target Compound Data | Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate (C21H20N2O3, MW 348.4) — para-methyl present on benzamide |
| Comparator Or Baseline | Ethyl 4-benzamido-2-methylquinoline-6-carboxylate (CAS 940984-17-8, C20H18N2O3, MW 334.37) — unsubstituted benzamide; methyl 2-methylquinoline-6-carboxylate (CAS 108166-01-4) — lacks 4-amido substitution entirely |
| Quantified Difference | No direct quantitative comparative data available for these specific pairings. Class-level SAR: in quinoline-benzamide HDAC inhibitors, phenyl ring substitution altered cytotoxicity (HT-29 and HCT116 cell lines) and HDAC enzyme inhibition (Omidkhah et al., 2022). |
| Conditions | Congeneric quinoline-benzamide series evaluated against HCT116, HT-29, A549, MCF-7, and A2780 cancer cell lines; HDAC enzyme inhibition assays [1]. |
Why This Matters
The para-methyl group alters lipophilicity, steric bulk, and potential hydrogen-bonding interactions at the HDAC enzyme surface recognition site, making the target compound a structurally non-interchangeable entity distinct from des-methyl or non-amido quinoline-6-carboxylate analogs.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. View Source
